Sultosilic Acid Piperazine Salt (A-585): A Technical Overview
Sultosilic Acid Piperazine Salt (A-585): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultosilic acid piperazine (B1678402) salt, also known by its developmental code A-585 and as Piperazine sultosylate, is a chemical entity identified as a lipid-lowering agent.[1][2] Primarily investigated for its potential in treating hyperlipoproteinemia, particularly Type IIb familial combined hyperlipidemia, A-585 has also demonstrated effects on platelet function.[2][3] This technical guide synthesizes the available scientific information on Sultosilic acid piperazine salt, focusing on its chemical properties, biological activities, and the experimental findings from clinical research. Due to the limited availability of recent and in-depth public data, this document summarizes the foundational knowledge and highlights areas where further research is needed.
Chemical and Physical Properties
Sultosilic acid piperazine salt is a salt complex formed between sultosilic acid and piperazine. The piperazine component is a well-known heterocyclic amine used in various pharmaceutical applications.[4][5][6]
| Property | Value | Reference |
| CAS Number | 57775-27-6 | [2] |
| Synonyms | Piperazine sultosylate, A-585 | [2] |
Biological Activity and Mechanism of Action
The primary described biological activities of Sultosilic acid piperazine salt (A-585) are its lipid-modifying and anti-platelet effects.[2]
Lipid-Lowering Effects
Clinical studies have indicated that A-585 modifies blood lipid levels. While the precise molecular mechanism has not been fully elucidated in publicly accessible literature, its action is likely related to the regulation of lipoprotein metabolism.[7][8] General mechanisms of lipid-lowering drugs include the inhibition of cholesterol synthesis, increased catabolism of lipoproteins, and modulation of enzymes like lipoprotein lipase.[1][7][9] Fibrate drugs, for instance, act as agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[10] Given that A-585 has been clinically compared to the fibrate bezafibrate (B1666932), it is plausible that its mechanism may involve similar pathways, although direct evidence for A-585 as a PPARα agonist is lacking.
Anti-Platelet Effects
A-585 has been reported to reduce platelet adhesiveness.[2] The inhibition of platelet aggregation is a critical therapeutic target in cardiovascular disease. Key signaling pathways in platelet activation involve thromboxane (B8750289) A2 (TXA2) synthesis and ADP-mediated signaling through P2Y12 receptors.[11][12][13] Conversely, an increase in intracellular cyclic AMP (cAMP) levels is a potent inhibitor of platelet function.[14][15][16][17] The specific pathway modulated by A-585 to exert its anti-platelet effect has not been detailed in the available literature.
Summary of Preclinical and Clinical Data
The majority of the available data on Sultosilic acid piperazine salt (A-585) originates from a key clinical study conducted in the early 1980s.
Vinazzer H, et al. (1983) - Double-blind cross-over study of the effect of sultosilic acid piperazine salt (A-585) and bezafibrate in primary hyperlipoproteinemia.
This study is the primary source of clinical evidence for the efficacy of A-585. While the full text and its detailed quantitative data are not widely accessible, the abstract indicates that A-585 was compared to bezafibrate in patients with primary hyperlipoproteinemia. The study concluded that A-585 modifies blood lipid levels and reduces platelet adhesiveness.[2]
Note: Without access to the full publication, a detailed table of quantitative data from this study cannot be provided.
Experimental Protocols
Detailed experimental protocols for the synthesis, in vitro, and in vivo studies of Sultosilic acid piperazine salt (A-585) are not available in the public domain. The following represents a generalized workflow for evaluating a novel lipid-lowering and anti-platelet agent, which would be applicable to the study of A-585.
General Experimental Workflow for Compound Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sultosilic acid, piperazine salt | TargetMol [targetmol.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms of lipid-lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. PPAR agonist - Wikipedia [en.wikipedia.org]
- 11. G-protein-coupled receptors signaling pathways in new antiplatelet drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of antiplatelet drugs | Semantic Scholar [semanticscholar.org]
- 13. A Review of Antiplatelet Drugs, Coronary Artery Diseases and Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 16. Prostaglandin H2 directly lowers human platelet cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlorin e6 Prevents ADP-Induced Platelet Aggregation by Decreasing PI3K-Akt Phosphorylation and Promoting cAMP Production - PMC [pmc.ncbi.nlm.nih.gov]
